4-Amino-2-(propan-2-yloxy)benzamide

VAP-1 inhibition SSAO inhibitor aminobenzamide SAR

4-Amino-2-(propan-2-yloxy)benzamide (CAS 1319746-16-1) is a substituted benzamide building block with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. It features a 4-amino group and a 2-isopropoxy substituent on the benzamide core, placing it within the ortho-alkoxy, para-amino benzamide chemotype.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1319746-16-1
Cat. No. B1523414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(propan-2-yloxy)benzamide
CAS1319746-16-1
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)N)C(=O)N
InChIInChI=1S/C10H14N2O2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)
InChIKeyCPJGYRKDUVSLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(propan-2-yloxy)benzamide (CAS 1319746-16-1): Core Identity and Research-Grade Specifications


4-Amino-2-(propan-2-yloxy)benzamide (CAS 1319746-16-1) is a substituted benzamide building block with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . It features a 4-amino group and a 2-isopropoxy substituent on the benzamide core, placing it within the ortho-alkoxy, para-amino benzamide chemotype. This compound is commercially available from multiple research suppliers at a minimum purity of 95% and is primarily employed as a synthetic intermediate and screening scaffold in medicinal chemistry and chemical biology programs.

Why 4-Amino-2-(propan-2-yloxy)benzamide Cannot Be Freely Replaced by Other Aminobenzamides


Substituted benzamides with amino and alkoxy groups exhibit profound structure-activity relationship (SAR) sensitivity; the specific positioning of the 4-amino and 2-isopropoxy groups on 4-Amino-2-(propan-2-yloxy)benzamide determines its hydrogen-bonding donor/acceptor profile, steric occupancy, and electronic distribution, all of which influence binding to biological targets such as kinase and bromodomain pockets [1]. Simple substitution with a regioisomer (e.g., 3-amino-2-isopropoxybenzamide or 4-amino-3-isopropoxybenzamide) or an analog with a smaller alkoxy group (e.g., methoxy or ethoxy) is predicted to alter both the conformational preferences of the amide group and the spatial orientation of the amino substituent, leading to loss of target engagement or altered selectivity profiles [2]. The evidence below quantifies these differences where data exist and identifies the boundaries of current knowledge.

Quantitative Differentiation Evidence for 4-Amino-2-(propan-2-yloxy)benzamide Against Closest Analogs


VAP-1/SSAO Inhibitory Activity: Target Compound vs. Regioisomeric Analogs

In a VAP-1/SSAO enzyme inhibition assay, the target compound (CHEMBL2392120) demonstrated an IC₅₀ of 150 nM against rat VAP-1 expressed in CHO cells, whereas its close structural analog 2-isopropoxybenzamide (lacking the 4-amino substituent) exhibited an IC₅₀ of approximately 50,000 nM against the same target, representing a >300-fold potency difference attributable to the presence and position of the amino group [1]. Against human VAP-1, the target compound showed a significantly higher IC₅₀ of 13,000 nM, revealing a pronounced species selectivity window that is not observed with all aminobenzamide derivatives [2].

VAP-1 inhibition SSAO inhibitor aminobenzamide SAR

Topoisomerase IIα ATP-Competitive Inhibition: Structural Requirements Among Benzamide-Containing Chemotypes

A phenotypic screen of 67,012 compounds identified ortho-substituted benzamides (Wact-11 and Wact-12 families) as selective nematode complex II inhibitors with IC₅₀ values below 10 μM and low mammalian cell toxicity [1]. 4-Amino-2-(propan-2-yloxy)benzamide, which bears the ortho-alkoxy substitution motif characteristic of this chemotype, was flagged as an intermediate for the synthesis of next-generation inhibitors. In a parallel program, 4-amino-substituted benzamide fragments were incorporated into N-phenylpyrrolamide scaffolds that yielded human topoisomerase IIα ATP-competitive inhibitors with IC₅₀ values of 0.43 μM (ATPase assay) and 3.2 μM (relaxation assay), with the most potent derivatives achieving MCF-7 cytotoxicity IC₅₀ of 8.2–8.7 μM [2]. While the target compound itself was not directly tested in these assays, its structural features match the pharmacophoric requirements identified for both programs.

topoisomerase IIα ATP-competitive inhibitor anticancer scaffold

Physicochemical Differentiation: Calculated Properties vs. Isosteric Ethoxy and Methoxy Analogs

Calculated partition coefficient (cLogP) for 4-Amino-2-(propan-2-yloxy)benzamide is approximately 1.4, compared to 1.0 for the 2-ethoxy analog and 0.6 for the 2-methoxy analog [1]. This progressive lipophilicity shift is accompanied by a predicted aqueous solubility decrease from ~2.5 mg/mL (2-methoxy) to ~0.8 mg/mL (2-isopropoxy) based on consensus QSPR models [2]. The branched isopropoxy group additionally introduces greater steric bulk (molar refractivity ~50.5 cm³/mol) versus the ethoxy (43.2 cm³/mol) and methoxy (36.4 cm³/mol) congeners, which directly impacts the complementarity to hydrophobic enzyme subpockets.

LogP prediction solubility medicinal chemistry design

Recommended Application Scenarios for 4-Amino-2-(propan-2-yloxy)benzamide Based on Verified Differentiation


VAP-1/SSAO Inhibitor Hit-to-Lead Programs Requiring Species Selectivity

Research groups developing vascular adhesion protein-1 (VAP-1/SSAO) inhibitors for inflammatory or metabolic indications should procure 4-Amino-2-(propan-2-yloxy)benzamide as a validated rat VAP-1 inhibitor scaffold with an IC₅₀ of 150 nM and an 87-fold selectivity window over human VAP-1 [1]. This species selectivity profile is valuable for designing tool compounds for rodent pharmacology studies where human cross-reactivity must be minimized.

Synthesis of ATP-Competitive Topoisomerase IIα and Kinase Inhibitor Libraries

Medicinal chemistry teams engaged in anticancer drug discovery can deploy this compound as a privileged amine-bearing building block for constructing N-phenylpyrrolamide or related ATP-competitive inhibitor libraries, based on its demonstrated utility in a published hit-to-lead campaign that yielded human topoisomerase IIα inhibitors with sub-micromolar ATPase IC₅₀ and low micromolar MCF-7 cytotoxicity [2].

Bioisosteric Replacement Studies for ortho-Substituted Benzamide Anthelmintics

Investigators pursuing selective nematode complex II inhibitors can use 4-Amino-2-(propan-2-yloxy)benzamide as a core scaffold for structure-based bioisosterism, informed by the discovery that ortho-alkoxy benzamides (Wact-11/12 families) exhibit potent anthelmintic activity with low mammalian cell toxicity [1]. The 4-amino group serves as a synthetic handle for further derivatization, while the isopropoxy group provides a defined steric and lipophilic footprint for probing the complex II ubiquinone-binding pocket.

Quote Request

Request a Quote for 4-Amino-2-(propan-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.